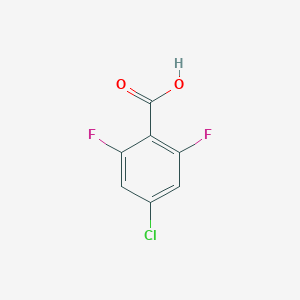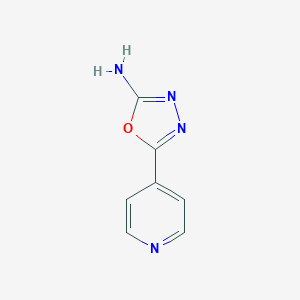![molecular formula C23H26N2O5 B175757 benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 127861-60-3](/img/structure/B175757.png)
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is a compound that features two benzyloxycarbonyl groups. These groups are often used as protecting groups in organic synthesis, particularly in peptide synthesis . The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is a common scaffold in many biologically active molecules.
準備方法
The synthesis of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate typically involves the protection of amino groups using benzyloxycarbonyl groups. The benzyloxycarbonyl group can be introduced using benzyloxycarbonyl chloride in the presence of a base . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl groups can be removed by hydrogenolysis using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Strong acids like hydrogen fluoride or hydrogen bromide in acetic acid can also cleave the benzyloxycarbonyl groups.
Substitution Reactions: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
科学的研究の応用
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective modification of amino acids.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: The compound is involved in the development of peptide-based drugs.
Industry: It is used in the large-scale synthesis of peptides for pharmaceutical applications.
作用機序
The primary function of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is to protect amino groups during chemical synthesis. The benzyloxycarbonyl groups prevent unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The protection is temporary and can be removed under specific conditions, such as hydrogenolysis or acidolysis .
類似化合物との比較
Similar compounds include other amino-protecting groups such as:
tert-Butyloxycarbonyl (Boc): Another common protecting group that is more acid-labile compared to benzyloxycarbonyl.
Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.
Acetyl (Ac): A simpler protecting group that is less commonly used due to its lower stability.
The uniqueness of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate lies in its dual benzyloxycarbonyl groups, which provide robust protection and can be selectively removed under mild conditions .
特性
CAS番号 |
127861-60-3 |
|---|---|
分子式 |
C23H26N2O5 |
分子量 |
410.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
InChIキー |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
異性体SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
同義語 |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)





